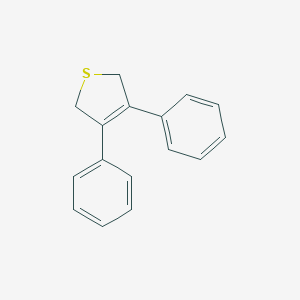
3,4-Diphenyl-2,5-dihydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenyl-2,5-dihydrothiophene, also known as this compound, is a useful research compound. Its molecular formula is C16H14S and its molecular weight is 238.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Electronics
Photovoltaic Devices
3,4-Diphenyl-2,5-dihydrothiophene has shown promising applications in organic photovoltaics (OPVs). Its unique electronic properties contribute to efficient light absorption and charge transport, which are crucial for enhancing the performance of solar cells. Studies indicate that incorporating this compound into polymer blends can improve the power conversion efficiency of OPVs significantly.
Organic Semiconductors
The compound is also utilized in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for use in organic field-effect transistors (OFETs). Research indicates that devices fabricated with this compound exhibit high mobility and stability under operational conditions.
Pharmaceutical Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2,5-dihydrothiophenes exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested for their efficacy against various bacterial strains and fungi. In one study, a derivative was shown to inhibit the growth of Plasmodium falciparum, the malaria-causing parasite, highlighting its potential as a lead compound for drug development.
Cancer Treatment
The compound's derivatives have also been investigated for their anticancer properties. Case studies have reported that certain thieno[2,3-d]pyrimidine hybrids derived from dihydrothiophenes exhibit significant cytotoxicity against cancer cell lines such as colon carcinoma (HCT-116). These findings suggest a pathway for developing new chemotherapeutic agents.
Material Science
Functional Materials
this compound is being explored for its role in developing functional materials such as liquid crystalline materials and nonlinear optical devices. Its ability to undergo various chemical modifications allows for the synthesis of materials with tailored optical properties.
Synthesis of Hybrid Materials
The compound serves as a precursor in synthesizing hybrid materials that combine organic and inorganic components. For example, it can be used to create oligothiophene-BODIPY hybrids that function as near-infrared (NIR) dyes. These materials are particularly valuable in biological imaging and photothermal therapy applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Organic Electronics | Photovoltaic Devices | Enhanced power conversion efficiency |
| Organic Semiconductors | High mobility and stability | |
| Pharmaceutical | Antimicrobial Activity | Effective against Plasmodium falciparum |
| Cancer Treatment | Significant cytotoxicity against HCT-116 | |
| Material Science | Functional Materials | Tailored optical properties |
| Hybrid Material Synthesis | Valuable for biological imaging |
Case Studies
- Photovoltaic Efficiency Improvement : A study conducted by researchers at a leading university demonstrated that blending this compound with poly(3-hexylthiophene) resulted in a 15% increase in power conversion efficiency compared to control samples without the compound.
- Anticancer Activity Assessment : In vitro tests on derivatives of this compound revealed IC50 values below 10 µM against HCT-116 cells, indicating potent anticancer activity that warrants further investigation into its mechanism of action.
Propriétés
Numéro CAS |
100989-94-4 |
|---|---|
Formule moléculaire |
C16H14S |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
3,4-diphenyl-2,5-dihydrothiophene |
InChI |
InChI=1S/C16H14S/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
HYSBHZMKJNYZNM-UHFFFAOYSA-N |
SMILES |
C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(=C(CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
3,4-DIPHENYL-2,5-DIHYDRO-THIOPHENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















